4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine is a chemical compound that belongs to the class of amines and is characterized by its unique structure, which includes a piperidine ring and a pyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its molecular formula is C13H18N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis and characterization of 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine have been documented in various scientific literature and patents, highlighting its relevance in drug discovery and development. The compound is synthesized through specific chemical reactions involving piperidine derivatives and pyridine-based precursors.
This compound can be classified as:
The synthesis of 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine typically involves several key steps:
The reaction conditions, including temperature, solvent choice (often polar aprotic solvents), and reaction time, are critical for optimizing yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are typically employed to monitor the progress of the reaction and to characterize the final product.
Key structural data includes:
4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine can participate in various chemical reactions:
The choice of reagents and conditions for these reactions is crucial for achieving desired modifications while maintaining selectivity and minimizing side reactions.
The mechanism of action for 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine primarily involves its interaction with specific biological targets, such as receptors or enzymes. For instance:
Research into its pharmacodynamics indicates potential effects on serotonin receptors, which may contribute to its therapeutic profile.
Characterization through techniques such as IR spectroscopy (to identify functional groups) and mass spectrometry (to confirm molecular weight) is essential for understanding its properties.
4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine has several potential applications:
The compound 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine integrates two nitrogen-containing heterocycles critical to modern medicinal chemistry: a pyridine ring with a methoxy substituent and a piperidine moiety linked via an amine bridge. This hybrid scaffold synergizes the pharmacological advantages of both rings. Piperidine contributes a saturated, flexible six-membered ring that enhances binding to biological targets through conformational adaptability and basic nitrogen participation in salt formation. The pyridine ring provides aromaticity and hydrogen-bonding capabilities via its nitrogen atom, facilitating interactions with enzyme active sites or receptors [1] [8].
Such bifunctional scaffolds are prevalent in kinase inhibitors and receptor antagonists. For example, the piperidine nitrogen can protonate under physiological conditions, enabling ionic interactions with aspartate or glutamate residues in targets like EGFR or ALK kinases. The planar pyridine ring engages in π-stacking with hydrophobic protein pockets, enhancing binding affinity. This scaffold’s versatility is evidenced by its application in anticancer agents (e.g., EGFR inhibitors) and metabolic modulators (e.g., antidiabetic compounds) [6]. Table 1 details key molecular features enabling target interactions:
Table 1: Molecular Features of 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine
| Feature | Role in Drug Design | Example Targets |
|---|---|---|
| Piperidine nitrogen | Protonation for ionic bonding; conformational flexibility | Kinase ATP pockets, GPCRs |
| Pyridine ring | π-Stacking; hydrogen-bond acceptance | DNA minor groove, kinase hinge regions |
| Methoxy group (C4) | Electron donation; steric guidance; metabolic stability | Cytochrome P450 sites |
| Primary amine (linker) | Hydrogen-bond donation; derivatization point for prodrugs | Phosphotransferase domains |
The methoxy group at the pyridine’s 4-position and the primary amine connecting the two rings are pivotal for tuning bioactivity. The methoxy substituent (–OCH₃) exerts steric and electronic effects: its electron-donating character increases electron density on the pyridine ring, enhancing interactions with electron-deficient regions of biological targets. Sterically, it occupies a specific volume that can exclude non-complementary targets, improving selectivity. Additionally, this group impacts pharmacokinetics by reducing first-pass metabolism via cytochrome P450 enzymes, as evidenced in structurally analogous pyrimidin-4-amines [3] [6].
The secondary amine linker (–NH–) serves as a hydrogen-bond donor/acceptor, crucial for anchoring the compound to key residues in binding pockets. For instance, in EGFR inhibitors, this group forms hydrogen bonds with Thr⁷⁹⁰ or Cys⁷⁷⁵ residues, disrupting ATP binding. Its basicity also allows salt formation (e.g., hydrochloride salts) to enhance solubility. Modifications here significantly alter potency; replacing the amine with methylene reduces kinase affinity by 10-fold in pyridinyl-piperidine analogs [6] [7]. Table 2 compares substituent effects:
Table 2: Bioactivity Modulation by Substituents
| Substituent | Electronic/Steric Role | Biological Consequence | Source Model |
|---|---|---|---|
| 4-Methoxy (pyridine) | Electron donation; moderate steric bulk | Enhanced kinase selectivity; metabolic stability | Pyrrolo[3,2-d]pyrimidines [3] |
| –NH– linker | Hydrogen bonding; protonation site | Stronger target affinity (e.g., 5× EGFR inhibition) | Quinazoline derivatives [6] |
| N-Methylation | Reduced H-bond donation; increased lipophilicity | Lowered microtubule depolymerization (EC₅₀ >230 nM) | Pyrrolo[3,2-d]pyrimidines [3] |
Structurally similar piperidine-pyridine hybrids demonstrate diverse therapeutic activities, highlighting the scaffold’s adaptability. For anticancer applications, 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine shares key features with EGFR inhibitors like those disclosed in patent CN110041302B. These compounds exhibit IC₅₀ values of 1–50 nM against glioblastoma cells by competitively blocking ATP binding in mutant EGFR. The primary amine linker and methoxy positioning are critical, as analogs lacking these groups show 5–10× reduced potency [6].
In antidiabetic contexts, piperidine derivatives like the D24MP compound (4‐methyl‐1‐({2,3,5,6‐tetramethyl‐4‐[(4‐methylpiperidinyl)methyl]phenyl}methyl)piperidine) inhibit α-glucosidase with IC₅₀ ~8.2 μM. While bulkier than 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine, D24MP validates piperidine’s role in enzyme inhibition. However, the pyridine ring in the target compound may enhance DNA binding (Kb = 1.9 × 10⁴ M⁻¹) compared to purely aliphatic analogs like D24MP (Kb = 5.3 × 10³ M⁻¹), suggesting advantages for dual-targeting agents .
Table 3 contrasts key analogs:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1